AMD 3465 hexahydrobromide

CXCR4 Antagonist Receptor Binding HIV Entry Inhibition

Select AMD3465 for its distinct monocyclam-pyridinylmethylene structure and expanded CXCR4 binding site. Achieves >10-fold higher potency vs AMD3100 in functional assays. Ideal for dissecting X4 HIV-1 entry and for rapid, subcutaneous in vivo stem cell mobilization. This specific architecture cannot be substituted by other cyclam derivatives without altering experimental outcomes.

Molecular Formula C24H44Br6N6
Molecular Weight 896.1 g/mol
Cat. No. B1684567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMD 3465 hexahydrobromide
SynonymsAMD3465
GENZ-644494
N-(1,4,8,11- tetraazacyclotetradecanyl-1,4-phenylenebis(methylene))-2-(aminomethyl)- pyridine
Molecular FormulaC24H44Br6N6
Molecular Weight896.1 g/mol
Structural Identifiers
SMILESC1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CNCC3=CC=CC=N3.Br.Br.Br.Br.Br.Br
InChIInChI=1S/C24H38N6.6BrH/c1-2-13-29-24(5-1)20-28-19-22-6-8-23(9-7-22)21-30-17-4-12-26-15-14-25-10-3-11-27-16-18-30;;;;;;/h1-2,5-9,13,25-28H,3-4,10-12,14-21H2;6*1H
InChIKeyARHBIBDGWDRBJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-(pyridin-2-ylmethyl)-1-[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanamine hexahydrobromide: Potent CXCR4 Antagonist for HIV and Cancer Research


The compound, commonly known as AMD3465 hexahydrobromide (CAS 185991-07-5), is a monomacrocyclic CXCR4 antagonist belonging to the cyclam class. It is characterized by a single 1,4,8,11-tetraazacyclotetradecane (cyclam) ring linked via a p-phenylenebis(methylene) bridge to an N-pyridinylmethylene moiety [1]. Unlike the prototype bicyclam AMD3100 (plerixafor), AMD3465 is a monocyclam with a reduced molecular charge [2]. This compound is a potent and selective inhibitor of the chemokine receptor CXCR4, a key target in HIV-1 viral entry and cancer metastasis, and is used as a research tool in these fields .

Why AMD3465 Hexahydrobromide Cannot Be Replaced by Other Cyclam CXCR4 Antagonists


In the class of cyclam-based CXCR4 antagonists, compounds cannot be considered interchangeable due to significant variations in molecular architecture, binding mechanisms, and biological activity. The bicyclam AMD3100, while the prototype, has a high positive charge that limits oral bioavailability, and its dual cyclam rings create a different interaction profile with the CXCR4 receptor [1]. Other cyclam derivatives, such as AMD11070 or various N-substituted monocyclams, exhibit distinct binding modes and selectivity profiles, often with reduced potency or altered functional consequences [2]. AMD3465, with its unique monocyclam-N-pyridinylmethylene structure, achieves a distinct and expanded interaction pattern with the CXCR4 receptor, including novel binding sites not engaged by AMD3100, making direct substitution without altering experimental outcomes impossible [3].

AMD3465 Hexahydrobromide: Quantitative Differentiation from CXCR4 Antagonist Comparators


8-Fold Higher Affinity for CXCR4 than AMD3100 (Antibody Binding Assay)

AMD3465 exhibits an 8-fold higher affinity for the CXCR4 receptor compared to the prototype bicyclam AMD3100, as determined in a competitive binding assay using the (125)I-12G5 monoclonal antibody against CXCR4 [1].

CXCR4 Antagonist Receptor Binding HIV Entry Inhibition

10-Fold More Potent Antagonism of CXCL12-Induced Calcium Mobilization vs. AMD3100

AMD3465 is more than 10-fold more potent than AMD3100 in inhibiting CXCL12-induced calcium mobilization in SupT1 cells, with IC50 values of 4 nM and 58 nM, respectively .

CXCR4 Antagonist Calcium Signaling Functional Assay

High Affinity for CXCL12 Ligand Binding (Ki = 41.7 nM) and Inhibition of HIV Entry (IC50 = 1-10 nM)

AMD3465 potently inhibits SDF-1α (CXCL12) ligand binding to CXCR4 with a Ki of 41.7 ± 1.2 nM [1]. It also demonstrates highly potent inhibition of X4 HIV-1 viral entry with an IC50 in the low nanomolar range (1-10 nM) [2].

CXCR4 Antagonist Ligand Binding HIV Entry Inhibitor

Expanded and Distinct CXCR4 Binding Site Compared to AMD3100

Mutational mapping and molecular modeling reveal that AMD3465 engages a distinct and expanded set of amino acid residues in the CXCR4 receptor compared to AMD3100. While both compounds interact with AspIV:20 (Asp171) and the acidic anchor-point residues in TM-VI (AspVI:23/Asp262) and TM-VII (GluVII:06/Glu288), AMD3465 also interacts with novel sites such as His(281) and HisIII:05 (His113) which are not utilized by AMD3100 [1].

CXCR4 Antagonist Receptor Binding Mutagenesis

Superior Pharmacokinetic Profile for In Vivo Stem Cell Mobilization Studies

In canine studies, AMD3465 demonstrated rapid absorption following subcutaneous administration and a biphasic clearance with a terminal half-life of 1.56-4.63 hours, leading to rapid and sustained leukocytosis, a surrogate for hematopoietic stem cell mobilization [1]. In comparison, AMD3100 requires intravenous administration due to poor oral bioavailability and has a different kinetic profile [2].

CXCR4 Antagonist Stem Cell Mobilization Pharmacokinetics

High Target Selectivity for CXCR4 vs. Other Chemokine Receptors

AMD3465 demonstrates high selectivity for CXCR4 over other chemokine receptors. In a study using 64Cu-AMD3465 as a PET imaging agent, uptake in CXCR4-positive tumors was significantly blocked by pre-treatment with unlabeled AMD3465, confirming CXCR4-specific binding [1]. In contrast, AMD3100 has been shown to also interact with CXCR7 at higher concentrations, potentially confounding results [2].

CXCR4 Antagonist Receptor Selectivity Cancer Imaging

Key Research Applications for AMD3465 Hexahydrobromide Driven by Quantitative Evidence


HIV-1 Entry Inhibition Studies

AMD3465 is a premier tool for investigating CXCR4-tropic (X4) HIV-1 entry mechanisms. Its low nanomolar IC50 (1-10 nM) against X4 strains [1] and complete lack of activity against CCR5-tropic (R5) viruses [1] make it ideal for dissecting coreceptor usage and validating viral tropism. The 10-fold higher potency in functional calcium mobilization assays compared to AMD3100 [2] ensures robust and specific blockade of CXCR4-dependent viral entry pathways.

Hematopoietic Stem Cell (HSC) Mobilization and Leukocytosis Studies

For in vivo studies requiring rapid and efficient mobilization of hematopoietic stem cells, AMD3465 offers a significant advantage. Its subcutaneous administration route and faster onset of leukocytosis (peak at 1-2 hours post-dose) compared to AMD3100 [1] streamline experimental protocols in mouse and dog models. This makes it a preferred agent for studies of stem cell trafficking, bone marrow transplantation, and niche biology [2].

CXCR4-Targeted Cancer Imaging and Therapy Research

The high affinity and selectivity of AMD3465 for CXCR4, validated in PET imaging studies with 64Cu-AMD3465 [1], make it an excellent scaffold for developing targeted imaging agents and therapeutics. Its distinct binding site, which includes unique histidine interactions not engaged by AMD3100 [2], may offer advantages in targeting specific cancer types or overcoming resistance mechanisms. The compound's ability to inhibit breast cancer cell invasiveness and metastasis in vivo further supports its use in oncology research [3].

Mechanistic Studies of CXCR4 Signaling Bias

Given its unique binding mode and expanded interaction with the CXCR4 receptor compared to AMD3100 [1], AMD3465 is a valuable tool for probing biased signaling and ligand-specific receptor conformations. Its high potency in inhibiting G protein-dependent signaling (calcium flux) while potentially sparing other pathways can be exploited to dissect the pleiotropic functions of the CXCL12/CXCR4 axis in immune cell trafficking, development, and disease.

Technical Documentation Hub

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